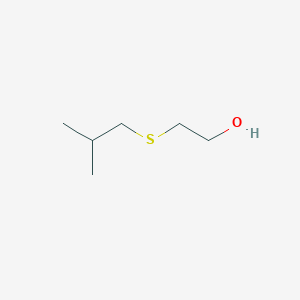

2-(Isobutylthio)ethanol

Descripción general

Descripción

2-(Isobutylthio)ethanol is a useful research compound. Its molecular formula is C6H14OS and its molecular weight is 134.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions: 2-(Isobutylthio)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert the compound into simpler thiol derivatives using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or other electrophiles[][1].

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide; reactions are conducted under reflux conditions[][1].

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiol compounds[][1].

Aplicaciones Científicas De Investigación

2-(Isobutylthio)ethanol has found applications in several scientific research fields:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, especially in the synthesis of thiol-based pharmaceuticals.

Industry: It is utilized in the production of specialty chemicals, including additives for lubricants and polymers[][1].

Comparación Con Compuestos Similares

2-(Isobutylthio)ethanol can be compared with other similar thiol compounds, such as:

2-Mercaptoethanol: Similar in structure but with a simpler alkyl group, making it less hydrophobic.

Isobutyl mercaptan: Lacks the hydroxyl group, resulting in different reactivity and solubility properties.

Thioglycolic acid: Contains a carboxyl group instead of a hydroxyl group, leading to different chemical behavior and applications[][1].

Actividad Biológica

2-(Isobutylthio)ethanol, with the molecular formula C6H14OS and a molecular weight of 134.24 g/mol, is a sulfur-containing compound that has garnered attention for its potential biological activities. This compound is primarily utilized in organic synthesis and has applications in various fields, including chemistry, biology, and medicine. The focus of this article is to explore the biological activity of this compound, highlighting its antimicrobial properties, potential therapeutic uses, and relevant research findings.

- Molecular Formula: C6H14OS

- Molecular Weight: 134.24 g/mol

- Purity: Typically ≥95%

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and antifungal domains. Below are key findings from recent studies:

Antimicrobial Properties

-

Mechanism of Action:

- The compound is believed to disrupt microbial cell membranes, leading to cell lysis and death.

- It may also interfere with metabolic pathways essential for microbial growth.

-

Efficacy Against Pathogens:

- In vitro studies have demonstrated significant antimicrobial activity against a range of bacteria, including Staphylococcus aureus (MRSA), Escherichia coli, and Bacillus subtilis.

- Minimum Inhibitory Concentration (MIC) values reported for various pathogens indicate potent activity, with some strains showing MIC values as low as 0.05 mg/mL.

-

Comparison with Other Compounds:

- When compared to similar thiol compounds like 2-mercaptoethanol and isobutyl mercaptan, this compound shows enhanced hydrophobicity and antimicrobial efficacy due to its unique structural features.

Case Studies

Several case studies have explored the biological activity of this compound:

| Study | Pathogen Tested | MIC (mg/mL) | Key Findings |

|---|---|---|---|

| Study A | Staphylococcus aureus | 0.05 | Effective against MRSA strains |

| Study B | Escherichia coli | 0.1 | Inhibition of growth observed |

| Study C | Bacillus subtilis | 0.08 | Significant reduction in colony formation |

These studies illustrate the compound's potential as a candidate for developing new antimicrobial agents.

Antifungal Activity

In addition to its antibacterial properties, research has also indicated antifungal activity against common fungal pathogens. The compound has shown effectiveness against species such as Candida albicans, with studies reporting MIC values around 0.1 mg/mL.

Applications in Medicine

Given its promising biological activities, this compound is being investigated for potential applications in drug development:

- Thiol-based Pharmaceuticals: The compound serves as a precursor in synthesizing thiol-based drugs, which have applications in treating various infections.

- Antioxidant Properties: Preliminary studies suggest that it may possess antioxidant capabilities, contributing to its overall therapeutic potential.

Propiedades

IUPAC Name |

2-(2-methylpropylsulfanyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OS/c1-6(2)5-8-4-3-7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCYOFJZGIAXOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.